molecular formula C12H13ClN2O B3323831 4-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1713316-46-1

4-Chlorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3323831
CAS No.: 1713316-46-1
M. Wt: 236.70
InChI Key: BEHJUMSMAFJPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorospiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Chlorospiro[indoline-3,4’-piperidin]-2-one involves the cycloisomerization of tryptamine-ynamides. This reaction is typically catalyzed by silver (I) and triphenylphosphine (PPh3) under chelation-controlled conditions . The reaction proceeds in a racemic and diastereoselective manner, with density functional theory (DFT) calculations indicating strong non-covalent interactions between the substrate and the catalyst/ligand complex .

Industrial Production Methods

While specific industrial production methods for 4-Chlorospiro[indoline-3,4’-piperidin]-2-one are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorospiro[indoline-3,4’-piperidin]-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

4-Chlorospiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chlorospiro[indoline-3,4’-piperidin]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of an indoline and a piperidine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

IUPAC Name

4-chlorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHJUMSMAFJPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 2
Reactant of Route 2
4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 3
Reactant of Route 3
4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 4
Reactant of Route 4
4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 5
4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 6
4-Chlorospiro[indoline-3,4'-piperidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.